molecular formula C29H39N3O4 B10771817 [(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester

[(R)-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester

Cat. No.: B10771817
M. Wt: 493.6 g/mol
InChI Key: YKZVFJYBIIABAI-BXSQOIFUSA-N
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Description

[®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylcarbamoyl group, an indole moiety, and an adamantane ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole derivative, followed by the introduction of the cyclohexylcarbamoyl group. The final step involves esterification with adamantan-2-yl ester under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.

Medicine

In medicine, [®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester may be investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it a candidate for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester involves its interaction with specific molecular targets. The indole moiety may interact with receptors or enzymes, while the cyclohexylcarbamoyl group and adamantane ester may contribute to the compound’s overall stability and binding affinity. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    [®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester: shares similarities with other indole derivatives, such as tryptophan and serotonin, which also contain the indole moiety.

    Cyclohexylcarbamoyl compounds: These compounds are known for their stability and potential biological activity.

    Adamantane esters: Known for their rigidity and stability, these compounds are used in various applications, including pharmaceuticals and materials science.

Uniqueness

The uniqueness of [®-1-(2-Hydroxy-cyclohexylcarbamoyl)-2-(1H-indol-3-yl)-1-methyl-ethyl]-carbamic acid adamantan-2-yl ester lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C29H39N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

2-adamantyl N-[(2R)-1-[(2-hydroxycyclohexyl)amino]-3-(1H-indol-3-yl)-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C29H39N3O4/c1-29(27(34)31-24-8-4-5-9-25(24)33,15-21-16-30-23-7-3-2-6-22(21)23)32-28(35)36-26-19-11-17-10-18(13-19)14-20(26)12-17/h2-3,6-7,16-20,24-26,30,33H,4-5,8-15H2,1H3,(H,31,34)(H,32,35)/t17?,18?,19?,20?,24?,25?,26?,29-/m1/s1

InChI Key

YKZVFJYBIIABAI-BXSQOIFUSA-N

Isomeric SMILES

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC3CCCCC3O)NC(=O)OC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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